

# 1,3-bis(trideuteriomethoxy)benzene characteristics

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## Compound of Interest

Compound Name: 1,3-Dimethoxybenzene-d6

Cat. No.: B101030

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## An In-depth Technical Guide to 1,3-bis(trideuteriomethoxy)benzene

This technical guide provides a comprehensive overview of the core characteristics, synthesis, and analysis of 1,3-bis(trideuteriomethoxy)benzene, a deuterated analog of 1,3-dimethoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards, or to investigate kinetic isotope effects.

## Core Characteristics

1,3-bis(trideuteriomethoxy)benzene is a specialized organic compound where the hydrogen atoms of the two methoxy groups are replaced with deuterium. This isotopic substitution primarily affects the compound's mass and certain spectroscopic properties, while its general chemical reactivity remains similar to its non-deuterated counterpart, 1,3-dimethoxybenzene. Deuterated compounds are valuable in drug metabolism and pharmacokinetic (DMPK) studies as they can exhibit slower rates of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond.<sup>[1][2][3]</sup>

## Physical and Chemical Properties

The physical and chemical properties of 1,3-bis(trideuteriomethoxy)benzene are extrapolated from its non-deuterated analog, 1,3-dimethoxybenzene. The primary difference is the molecular weight due to the six deuterium atoms. Other physical properties such as boiling point, melting point, and density are expected to have negligible differences.

Property	1,3-dimethoxybenzene	1,3-bis(trideuteriomethoxy)benzene (Predicted)	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>4</sub> D <sub>6</sub> O <sub>2</sub>	[4]
Molecular Weight	138.16 g/mol	144.20 g/mol	[4][5]
Appearance	Colorless liquid	Colorless liquid	[5]
Boiling Point	85-87 °C at 7 mmHg	85-87 °C at 7 mmHg	
Melting Point	-52 °C	~ -52 °C	[5]
Density	1.055 g/mL at 25 °C	~ 1.055 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.524	~ 1.524	
Solubility	Slightly soluble in water	Slightly soluble in water	[5]

## Experimental Protocols

### Synthesis of 1,3-bis(trideuteriomethoxy)benzene

A common and effective method for synthesizing 1,3-bis(trideuteriomethoxy)benzene is the Williamson ether synthesis.[6][7][8][9][10] This reaction involves the deprotonation of 1,3-dihydroxybenzene (resorcinol) to form a dianion, which then undergoes nucleophilic substitution with a deuterated methylating agent, such as trideuteriomethyl iodide (CD<sub>3</sub>I).

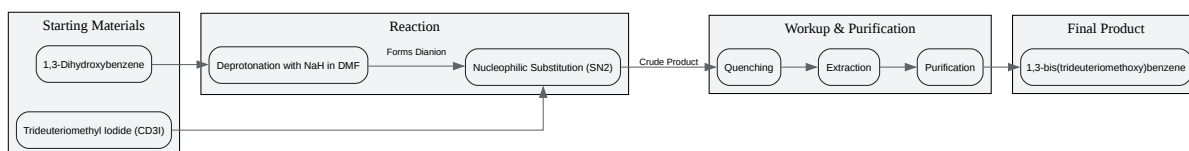
Reagents:

- 1,3-dihydroxybenzene (resorcinol)
- Sodium hydride (NaH) or another strong base
- Trideuteriomethyl iodide (CD<sub>3</sub>I)
- Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) as solvent

- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dihydroxybenzene and anhydrous DMF.
- Cool the solution in an ice bath ( $0\text{ }^\circ\text{C}$ ).
- Slowly add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at  $0\text{ }^\circ\text{C}$  for 30 minutes after the addition is complete to ensure complete deprotonation.
- Add trideuteriomethyl iodide dropwise to the reaction mixture at  $0\text{ }^\circ\text{C}$ .
- After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain pure 1,3-bis(trideuteriomethoxy)benzene.



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*Synthetic workflow for 1,3-bis(trideuteriomethoxy)benzene.*

## Spectroscopic Characterization

The successful synthesis of 1,3-bis(trideuteriomethoxy)benzene can be confirmed through various spectroscopic techniques, primarily NMR and mass spectrometry.

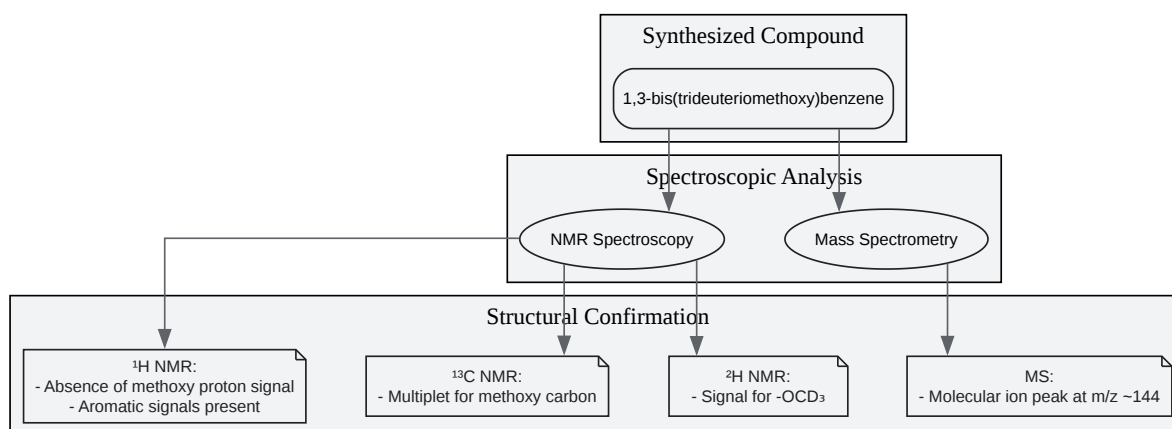
### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The characteristic singlet for the methoxy protons found in 1,3-dimethoxybenzene at approximately 3.74 ppm will be absent.<sup>[11]</sup> The aromatic region should display a triplet and two doublets, consistent with a 1,3-disubstituted benzene ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The signal for the methoxy carbons will be present but will appear as a multiplet due to the coupling between carbon-13 and deuterium (J-coupling).
- <sup>2</sup>H NMR: The deuterium NMR spectrum will exhibit a single resonance corresponding to the six equivalent deuterium atoms of the two trideuteriomethoxy groups.

### 2.2.2. Mass Spectrometry (MS)

The mass spectrum of 1,3-bis(trideuteriomethoxy)benzene will provide definitive evidence of its formation.

- **Molecular Ion Peak ( $M^+$ ):** The molecular ion peak will be observed at an  $m/z$  value that is 6 units higher than that of 1,3-dimethoxybenzene ( $m/z$  138.16).<sup>[12]</sup> Therefore, the expected molecular ion peak for the deuterated compound is approximately  $m/z$  144.20.
- **Fragmentation Pattern:** The fragmentation pattern will be similar to that of 1,3-dimethoxybenzene, but fragments containing the trideuteriomethyl group will have a mass increase of 3 units. For example, the loss of a trideuteriomethyl radical ( $\bullet CD_3$ ) would result in a fragment ion that is 3 mass units heavier than the corresponding fragment from the non-deuterated compound.



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